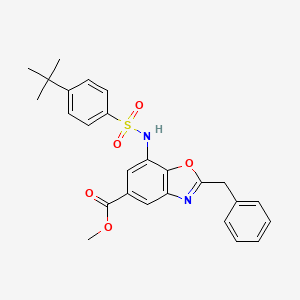![molecular formula C18H28N4O4S B4328761 N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4328761.png)
N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Overview
Description
N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group, a piperidinylsulfonyl group, and a piperazinylacetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyphenylamine, is reacted with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Introduction of the Piperazinyl Group: The intermediate is then reacted with piperazine in the presence of a suitable catalyst to form N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide.
Sulfonylation: Finally, the compound undergoes sulfonylation with piperidine-1-sulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-2-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-[4-(piperidin-1-ylthio)piperazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[4-(piperidin-1-yl)piperazin-1-yl]acetamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-2-[4-(morpholin-1-ylsulfonyl)piperazin-1-yl]acetamide: Contains a morpholine ring instead of a piperidine ring, potentially altering its pharmacological properties.
Uniqueness
N-(4-METHOXYPHENYL)-2-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidinylsulfonyl and piperazinylacetamide moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-26-17-7-5-16(6-8-17)19-18(23)15-20-11-13-22(14-12-20)27(24,25)21-9-3-2-4-10-21/h5-8H,2-4,9-15H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNBKYNQQPKBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-6-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE](/img/structure/B4328678.png)

![ethyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328686.png)
![ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE](/img/structure/B4328690.png)

![ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]4-FLUOROBENZENESULFONAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4328708.png)
![ethyl 2-methyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4328709.png)
![N1-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B4328718.png)
![N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE](/img/structure/B4328720.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylic acid](/img/structure/B4328725.png)
![5,7-DIPHENYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE](/img/structure/B4328730.png)
![2-(2-furyl)-5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328739.png)
![9,10-dimethyl-2-morpholino-3-nitro[1,3]benzimidazo[1,2-a]quinolin-6-yl cyanide](/img/structure/B4328749.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
